Tetrahydrofurfuryl oleate
Description
Contextualization within Bio-based Ester Chemistry and Sustainable Materials
Tetrahydrofurfuryl oleate (B1233923) is situated at the intersection of bio-based chemistry and the development of sustainable materials. Both of its precursors can be derived from renewable resources. Tetrahydrofurfuryl alcohol (THFA) is produced from the hydrogenation of furfural (B47365), a chemical platform molecule obtained from the acid-catalyzed hydrolysis of hemicellulose from agricultural byproducts like corn cobs. usda.govrsc.orgfit.edu Oleic acid is a naturally abundant monounsaturated fatty acid found in various vegetable and animal fats, with sources like olive oil and peanut oil being particularly rich in this component. researchgate.netmdpi.com
The drive to reduce the carbon footprint of industrial processes has spurred research into bio-based plasticizers as alternatives to traditional petroleum-derived options, such as certain phthalates, which have faced scrutiny over environmental and health concerns. google.comkinampark.com Fatty acid esters, including tetrahydrofurfuryl oleate, are recognized for their potential as green, biodegradable plasticizers. researchgate.netmdpi.com The synthesis of esters from renewable feedstocks like vegetable oils is a key strategy in producing more sustainable chemical products. googleapis.com This positions this compound as a significant compound in the move towards a circular economy and reduced reliance on fossil fuels for chemical manufacturing. google.comcore.ac.uk
Historical Trajectories of Research and Development in its Applications
The history of this compound is primarily linked to its development as a plasticizer for polymers. Initial patents for esters of tetrahydrofurfuryl alcohol, including the oleate, date back to as early as 1928. google.com By the mid-20th century, its utility was being actively explored. A 1951 patent, for instance, described the use of this compound as a light stabilizer for PVC plasticized with alkyl diaryl phosphites. google.com
In the 1960s, the compound was commercially manufactured under the trade name Plastolein 9250 by Emery Industries, Inc., and was disclosed as a plasticizer in various applications. google.comnih.govnih.gov Over the decades, tetrahydrofurfuryl alcohol derivatives have been recognized for their versatility as industrial solvents and chemical precursors derived from non-oil-based sources. usda.gov The historical development of this compound illustrates a long-standing interest in leveraging bio-derived chemicals to enhance the properties of synthetic polymers.
Contemporary Research Landscape and Scholarly Significance
In the current research environment, this compound and related bio-based esters are of significant scholarly interest, driven by the principles of green chemistry and sustainability. rsc.orgmdpi.comacs.org Modern research focuses on optimizing its synthesis and exploring novel applications. Studies investigate the use of various catalysts and green reaction conditions to improve the efficiency and environmental profile of the esterification process. researchgate.net
The compound's primary role as a bio-based plasticizer continues to be a major area of investigation. Research aims to evaluate its performance in enhancing the flexibility and durability of polymers like PVC, often comparing its efficacy to both traditional and other novel bio-plasticizers. google.comresearchgate.net Furthermore, the unique chemical structure of tetrahydrofurfuryl esters makes them subjects of study for applications beyond plasticizers. For instance, recent research has explored the use of various tetrahydrofurfuryl esters as eco-friendly collectors in mineral flotation processes, demonstrating improved performance over conventional reagents like kerosene (B1165875). mdpi.com The compound is also noted for its use in cosmetic and personal care products due to its emollient properties and in pharmaceutical formulations as a solvent or vehicle for active ingredients. ontosight.ai This diverse and expanding research landscape underscores the continuing scholarly and industrial significance of this compound as a versatile and sustainable chemical.
Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₃H₄₂O₃ | nih.govnih.govlookchem.com |
| Molecular Weight | 366.58 g/mol | nih.govlookchem.com |
| CAS Number | 5420-17-7 | nih.govnih.govlookchem.com |
| IUPAC Name | oxolan-2-ylmethyl (9Z)-octadec-9-enoate | nih.govnih.gov |
| Density | 0.927 g/cm³ | lookchem.com |
| Boiling Point | 459.8 °C at 760 mmHg | lookchem.com |
| Flash Point | 173.5 °C | lookchem.com |
| Refractive Index | 1.468 | lookchem.com |
| Hydrogen Bond Acceptor Count | 3 | lookchem.com |
| Rotatable Bond Count | 18 | lookchem.com |
Synonyms and Identifiers for this compound
| Type | Identifier | Source(s) |
| Common Name | This compound | nih.govlookchem.com |
| Systematic Name | Oleic acid, tetrahydrofurfuryl ester | nih.govlookchem.com |
| Brand Name | PLASTOLEIN 9250 | nih.govlookchem.comnih.gov |
| UNII | 95A9ZRK90G | nih.govlookchem.comnih.gov |
| EC Number | 226-532-5 | nih.govlookchem.com |
| InChIKey | GIPDEPRRXIBGNF-KTKRTIGZSA-N | nih.gov |
Properties
IUPAC Name |
oxolan-2-ylmethyl (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23(24)26-21-22-18-17-20-25-22/h9-10,22H,2-8,11-21H2,1H3/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPDEPRRXIBGNF-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1CCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC1CCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5420-17-7 | |
| Record name | Tetrahydrofurfuryl oleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5420-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tetrahydrofurfuryl oleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005420177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC4843 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4843 | |
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| Record name | Tetrahydrofurfuryl oleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.120 | |
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| Record name | TETRAHYDROFURFURYL OLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95A9ZRK90G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Kinetics of Tetrahydrofurfuryl Oleate
Enzymatic Esterification Pathways
Enzymatic synthesis, particularly using lipases, presents an environmentally benign alternative to traditional chemical methods. This biocatalytic approach operates under mild conditions, offering high specificity and reducing the formation of by-products.
The synthesis of esters using lipases is a well-established green technology. kuleuven.be Lipases (EC 3.1.1.3) are highly efficient biocatalysts for esterification reactions, valued for their broad substrate acceptance and stability in non-aqueous media. kuleuven.becore.ac.uk The immobilized lipase (B570770) from Candida antarctica B, commercially known as Novozym 435, is frequently identified as a superior catalyst for the synthesis of various esters, including those involving tetrahydrofurfuryl alcohol (THFA). researchgate.net
In a comprehensive study on the synthesis of the analogous compound tetrahydrofurfuryl butyrate (B1204436), Novozym 435 was determined to be the most effective catalyst among several screened immobilized lipases. researchgate.net Optimization of reaction parameters is critical to maximize yield and reaction rate. Key factors include temperature, substrate molar ratio, and enzyme loading. For instance, in the synthesis of n-octyl oleate (B1233923), a maximum conversion of 95.1 ± 1.3% was achieved at 45 °C with a 1:1.5 molar ratio of oleic acid to n-octanol. researchgate.net Similarly, for methyl oleate synthesis, increasing the methanol (B129727) to oleic acid molar ratio from 1:1 to 1.5:1 was necessary to elevate the conversion from 74% to 99%. kuleuven.be Ultrasound irradiation has also been explored as a method for process intensification, creating turbulence that prevents the build-up of water, a by-product that can drive the reaction equilibrium towards hydrolysis. semanticscholar.org
Table 1: Illustrative Optimization Parameters for Lipase-Catalyzed Ester Synthesis Note: Data is based on analogous ester syntheses to illustrate common optimization trends.
| Ester Product | Lipase Catalyst | Optimal Temperature | Optimal Substrate Molar Ratio (Acid:Alcohol) | Max. Conversion (%) | Reference |
|---|---|---|---|---|---|
| Tetrahydrofurfuryl Butyrate | Novozym 435 | 30°C | Not Specified | High Yield | researchgate.net |
| n-Octyl Oleate | TLL-PMA (Thermomyces lanuginosus lipase) | 45°C | 1:1.5 | 95.1 | researchgate.net |
| Methyl Oleate | Lipozyme® 435 | Not Specified | 1:1.5 | 99 | kuleuven.be |
| Decyl Oleate | Fermase CALBTM10000 | Not Specified | Not Specified | High Yield | semanticscholar.org |
Understanding the reaction kinetics is essential for reactor design and process scale-up. Lipase-catalyzed esterification reactions are often modeled using Michaelis-Menten kinetics, typically following a Ping-Pong Bi-Bi mechanism. bas.bgtandfonline.com In this mechanism, the enzyme first binds with one substrate (the acyl donor, e.g., oleic acid) to form an acyl-enzyme complex, releasing the first product (water). Subsequently, the second substrate (the alcohol, e.g., THFA) binds to the modified enzyme, leading to the formation of the ester and regeneration of the free enzyme. core.ac.uk
Studies on various ester syntheses have confirmed this model. For example, the synthesis of lauryl laurate catalyzed by porcine pancreas lipase was found to follow a Ping-Pong Bi-Bi mechanism with inhibition by the alcohol substrate. core.ac.uk A similar mechanism, with inhibition by the substrate THFA, was identified for the esterification reaction to produce tetrahydrofurfuryl butyrate. researchgate.net In contrast, the transesterification route for the same product was inhibited by both substrates and both products, making direct esterification the preferred method. researchgate.net Kinetic models can be used to simulate reaction rates, and the calculated values often show good agreement with experimental data. tandfonline.comconicet.gov.ar
Table 2: Common Kinetic Models for Lipase-Catalyzed Esterification
| Ester Synthesized | Proposed Kinetic Model | Inhibition Effects Noted | Reference |
|---|---|---|---|
| Tetrahydrofurfuryl Butyrate (Esterification) | Ping-Pong Bi-Bi | Inhibition by THFA | researchgate.net |
| Tetrahydrofurfuryl Butyrate (Transesterification) | Ping-Pong Bi-Bi | Inhibition by both reactants and both products | researchgate.net |
| Lauryl Laurate | Ping-Pong Bi-Bi | Inhibition by lauryl alcohol | core.ac.uk |
| i-Amyl Oleate | Ping-Pong Bi-Bi (based on Michaelis-Menten) | Inhibition by the acid | bas.bg |
| Decyl Oleate | Ordered Bi-Bi | Substrate inhibition | semanticscholar.org |
Chemo-Catalytic Routes for Tetrahydrofurfuryl Oleate Production
Chemo-catalytic methods provide an alternative pathway, often involving heterogeneous catalysts that facilitate easier separation and recycling. This route begins with the synthesis of the key precursor, tetrahydrofurfuryl alcohol, from biomass-derived furfural (B47365).
Tetrahydrofurfuryl alcohol (THFA) is a value-added chemical derived from furfural, a platform molecule produced from the dehydration of xylose found in lignocellulosic biomass. msu.edumdpi.com The conversion of furfural to THFA is a hydrogenation process that can be challenging due to the presence of both a C=O bond and a furan (B31954) ring, allowing for multiple potential products. researchgate.net
Selective hydrogenation to THFA requires catalysts that can reduce both the aldehyde group and the furan ring. rsc.org Various heterogeneous catalysts have been developed for this purpose. A rhodium-on-carbon (Rh/C) catalyst has demonstrated high efficacy, achieving a 92% yield of THFA in an aqueous medium under mild conditions (30 °C). rsc.org Palladium (Pd)-based catalysts are also effective; Pd supported on a Si-MFI molecular sieve achieved 95% selectivity to THFA. researchgate.net Bimetallic systems, such as PdCo, have also shown high activity and selectivity for this transformation. researchgate.net This conversion of a biomass-derived platform chemical like furfural into a more valuable intermediate like THFA is a key strategy in biorefining. msu.eduutwente.nl
Table 3: Selected Heterogeneous Catalysts for the Hydrogenation of Furfural to THFA
| Catalyst | Support | Key Conditions | Yield/Selectivity of THFA | Reference |
|---|---|---|---|---|
| Rh | Carbon (C) | 30°C, Aqueous media, 12 h | 92% Yield, 93% Selectivity | rsc.org |
| Pd | Si-MFI Molecular Sieve | 220°C, 35.5 bar H₂, 10 h | 95% Selectivity | researchgate.net |
| PdCo₃O₄ | Nitrogen-doped Carbon (NC) | 150°C, 20 bar H₂, 6 h | 95% Yield | researchgate.net |
| PdPt | TiO₂ | 3 bar H₂, 4 h | 95% Selectivity | researchgate.net |
Once THFA is produced, it can be esterified with oleic acid using a heterogeneous acid catalyst. These solid catalysts offer significant advantages over homogeneous catalysts, including easier recovery, reusability, and reduced waste generation. researchgate.net A variety of advanced materials have been explored for esterification and other biomass valorization reactions. rsc.orgsels-group.eu
Layered double hydroxides (LDHs) and materials derived from them have shown promise as solid base or acid-base bifunctional catalysts for converting oleochemical feedstocks. griffith.edu.auworktribe.com Functionalized carbon materials, which offer large surface areas and tailorable surface chemistry, are also effective. rsc.org For example, a sulfonic acid-functionalized mesoporous carbon catalyst demonstrated good performance and stability in the esterification of oleic acid with methanol. sels-group.eu Other materials like zeolites, metal-organic frameworks (MOFs), and magnetic iron oxides are also being developed for efficient biomass upgrading, including esterification reactions. rsc.orgscispace.com The choice of catalyst depends on balancing activity, selectivity, and stability under the required reaction conditions.
Adherence to Green Chemistry Principles in Synthesis Design
The synthesis of this compound aligns well with the principles of green chemistry, particularly when employing modern catalytic methods. acs.orgwhiterose.ac.uk Green chemistry aims to reduce or eliminate hazardous substances in the design, manufacture, and application of chemical products. whiterose.ac.uk
The use of biocatalysts like lipases fulfills several principles simultaneously. It represents the use of catalysis (Principle 9) under mild, energy-efficient conditions. kuleuven.be Enzymes are highly specific, which reduces the need for protecting groups and minimizes by-product formation, thus adhering to the principle of reducing derivatives (Principle 8) and designing for high atom economy (Principle 2). acs.org
The chemo-catalytic route also incorporates green principles. The starting material, furfural, is derived from renewable lignocellulosic biomass, which aligns with the use of renewable feedstocks (Principle 7). rsc.org The use of heterogeneous catalysts is a cornerstone of green process design, as it simplifies catalyst separation and reuse, preventing waste (Principle 1) and enhancing process efficiency. researchgate.net Both pathways contribute to designing safer chemical syntheses (Principle 12) by moving away from corrosive homogeneous acids and harsh reaction conditions. acs.org
Table 4: Application of Green Chemistry Principles to this compound Synthesis
| Green Chemistry Principle | Relevance in Enzymatic Synthesis | Relevance in Chemo-Catalytic Synthesis |
|---|---|---|
| 1. Waste Prevention | High selectivity reduces by-products and downstream waste. | Reusable heterogeneous catalysts minimize catalyst waste. researchgate.net |
| 2. Atom Economy | Esterification is an addition reaction with high theoretical atom economy. | High selectivity of modern catalysts maximizes incorporation of reactants into the product. acs.org |
| 7. Use of Renewable Feedstocks | Oleic acid is a renewable fatty acid; THFA is biomass-derived. | Furfural precursor is derived from non-food lignocellulosic biomass. mdpi.com |
| 8. Reduce Derivatives | High specificity of enzymes often eliminates the need for protecting groups. acs.org | Direct catalytic conversion pathways are preferred. |
| 9. Catalysis | Lipases are highly efficient and specific biocatalysts. kuleuven.be | Heterogeneous catalysts are used for both THFA synthesis and esterification. rsc.org |
Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of Tetrahydrofurfuryl oleate (B1233923). Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of Tetrahydrofurfuryl oleate exhibits characteristic chemical shifts that confirm its structure. spectrabase.com Key signals include those corresponding to the carbonyl carbon of the ester group, the carbons of the double bond in the oleate chain, and the distinct carbons of the tetrahydrofurfuryl ring. spectrabase.cominformahealthcare.com The analysis of these shifts allows for the unambiguous assignment of each carbon atom within the molecule.
¹H NMR Spectroscopy: While specific ¹H NMR data for this compound is not detailed in the provided search results, general principles of NMR spectroscopy can be applied. The ¹H NMR spectrum would be expected to show signals for the protons on the tetrahydrofurfuryl ring, the protons adjacent to the ester linkage, the vinylic protons of the carbon-carbon double bond, and the long aliphatic chain of the oleate moiety. The integration of these signals would correspond to the number of protons in each unique chemical environment, and the splitting patterns (multiplicity) would provide information about neighboring protons, further confirming the connectivity of the molecule.
Infrared (IR) and Raman Spectroscopy for Vibrational and Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a fingerprint of the functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands. A strong absorption peak corresponding to the C=O stretching vibration of the ester group is a prominent feature. informahealthcare.com Other significant bands include those for the C-O stretching of the ester and ether linkages, and the C-H stretching and bending vibrations of the aliphatic chain and the tetrahydrofurfuryl ring. nih.govresearchgate.net Attenuated Total Reflectance (ATR)-IR is a common technique used to obtain the IR spectrum of this compound. spectrabase.comnih.gov
Raman Spectroscopy: Raman spectroscopy provides additional insights into the molecular structure of this compound. spectrabase.com The Raman spectrum is particularly sensitive to non-polar bonds and can be used to analyze the C=C double bond in the oleate chain and the skeletal vibrations of the carbon backbone. researchgate.netcrimsonpublishers.com The technique offers advantages such as minimal sample preparation and a lack of interference from water, making it a valuable tool for structural analysis. researchgate.netcrimsonpublishers.com For instance, the cis and trans isomers of oleic acid can be distinguished by their unique Raman peaks at 1656 cm⁻¹ and 1669 cm⁻¹, respectively. mdpi.com
X-ray Photoelectron Spectroscopy (XPS) for Surface Adsorption and Elemental Composition
XPS analysis of a surface treated with this compound would reveal the presence of carbon and oxygen, the primary elemental constituents of the molecule. researchgate.net High-resolution scans of the C 1s and O 1s regions could provide information about the different chemical environments of these atoms, such as the carbonyl group (C=O), the ether linkage (C-O-C), and the hydrocarbon chain (C-C, C-H). thermofisher.com This technique is particularly useful for studying the adsorption of this compound onto various substrates, providing insights into the orientation and chemical interactions at the interface. researchgate.netscispace.com
Advanced Chromatographic Techniques in Complex Mixtures
Chromatographic methods are essential for separating and identifying the components of complex mixtures, assessing purity, and analyzing degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Degradation Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides mass-to-charge ratio data, allowing for the identification of each component. diabloanalytical.com
GC-MS can be used to assess the purity of this compound samples and to identify any impurities or degradation products that may be present. epa.gov The NIST WebBook provides a mass spectrum for this compound obtained by electron ionization, which can serve as a reference for its identification. nist.gov It is important to note that some commercial sources may supply this compound as an industrial-grade product, which may not be a pure chemical compound. accustandard.com
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Non-target Screening
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is a powerful tool for the analysis of non-volatile or thermally labile compounds and for non-target screening of complex mixtures. nih.govnih.gov This technique combines the separation capabilities of liquid chromatography with the high mass accuracy and resolution of a high-resolution mass spectrometer. mdpi.com
LC-HRMS can be employed to analyze complex matrices containing this compound without the need for derivatization. nih.govmdpi.com This is particularly advantageous for identifying unknown compounds or for comprehensive profiling of a sample. chromatographyonline.com The high mass accuracy of HRMS allows for the determination of the elemental composition of detected ions, which is crucial for the identification of unknown analytes. scispace.com
Interfacial and Surface Science Methodologies
The study of the behavior of this compound at interfaces is critical for many of its applications. Interfacial and surface science methodologies provide insights into phenomena such as adsorption, film formation, and surface tension. ijpcbs.com
Techniques such as those available at the National Renewable Energy Laboratory (NREL) for surface and interfacial science can be applied to study this compound. nrel.gov These include methods to investigate surface composition, electronic structure, and reactions at surfaces. nrel.govyoutube.com Understanding the interfacial properties of this compound is essential for its use in applications like catalysis and materials science, where surface interactions play a crucial role. ijpcbs.comkuleuven.be
Contact Angle and Zeta Potential Measurements for Surface Hydrophilicity
The interaction of this compound with surfaces and its behavior in colloidal systems are critical to its function. Contact angle and zeta potential measurements are fundamental techniques to quantify these interactions.
Contact Angle Measurement
Contact angle measurement is a primary method for quantifying the wettability of a solid surface by a liquid. The angle formed at the three-phase boundary where liquid, gas, and solid intersect provides a measure of the surface's hydrophilicity or hydrophobicity. A low contact angle (<90°) indicates good wetting (hydrophilic), while a high contact angle (>90°) signifies poor wetting (hydrophobic).
In the context of this compound, which possesses both a polar tetrahydrofurfuryl head group and a long, non-polar oleate tail, its adsorption onto a surface would be expected to significantly alter that surface's wettability. For instance, in applications like mineral flotation, a collector such as this compound would adsorb onto the mineral surface, rendering it more hydrophobic to promote attachment to air bubbles.
A study on similar tetrahydrofurfuryl esters in low-rank coal flotation demonstrated that their adsorption significantly increased the water contact angle on the coal surface, indicating a shift towards greater hydrophobicity mdpi.com. It is expected that this compound would induce a similar or even more pronounced effect due to the long C18 oleate chain.
Illustrative Data for Contact Angle Measurement:
| Sample | Contact Angle (θ) | Surface Property |
| Untreated Substrate | 35° | Hydrophilic |
| Substrate + this compound | 85° | Hydrophobic |
| Note: The data in this table is illustrative and demonstrates the expected change in wettability upon application of this compound. |
Zeta Potential Analysis
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles in a liquid suspension. It is a key indicator of the stability of a colloidal system. Emulsions with a high zeta potential (either positive or negative) are electrically stabilized, while low zeta potentials can lead to coagulation or flocculation.
For an oil-in-water emulsion where droplets of this compound are dispersed, the zeta potential would be influenced by the adsorption of ions from the continuous phase and the orientation of the ester at the oil-water interface. The polar ester and ether groups of the tetrahydrofurfuryl moiety would reside at the interface, influencing the surface charge.
Research on analogous tetrahydrofurfuryl esters has shown that their adsorption onto negatively charged surfaces, such as low-rank coal, can lead to a decrease in the zeta potential (making it more negative) ontosight.ai. This is attributed to the orientation of the polar groups at the interface ontosight.ai. Therefore, in an emulsion, the zeta potential of this compound droplets would be a critical parameter for formulation stability.
Illustrative Data for Zeta Potential of a this compound Emulsion:
| Formulation Parameter | Zeta Potential (mV) | Colloidal Stability |
| Unstabilized Emulsion | -10 mV | Low |
| Stabilized Emulsion | -40 mV | High |
| Note: The data in this table is illustrative, showing typical values for unstable and stable emulsions. |
High-Speed Imaging and Particle Image Velocimetry (PIV) in Dynamic Systems
To understand the mechanistic role of this compound in dynamic processes, such as flotation or emulsification, it is crucial to visualize and quantify the fluid and particle dynamics.
High-Speed Imaging
High-speed imaging allows for the direct observation of phenomena that occur on very short timescales. In a system containing this compound, this could include the dynamics of droplet formation, the interaction of conditioned particles with air bubbles, or the spreading of the compound on a surface.
For example, in a flotation process, a high-speed camera can record the collision and attachment behavior of an air bubble with a mineral particle treated with this compound. Studies on the related compound tetrahydrofurfuryl butyrate (B1204436) have used high-speed cameras to show that the presence of the collector can dramatically reduce the time required for a stable bubble-particle attachment compared to traditional collectors ontosight.ai. The bubble was observed to adhere almost instantly, demonstrating a strong interfacial interaction induced by the collector ontosight.ai. Similar behavior would be anticipated for this compound.
Particle Image Velocimetry (PIV)
Particle Image Velocimetry (PIV) is an optical method of flow visualization used to obtain instantaneous velocity measurements in fluids wikipedia.org. The fluid is seeded with tracer particles, and by capturing consecutive images illuminated by a laser sheet, the displacement of these particles can be calculated to generate velocity fields wikipedia.org.
When this compound is used as a collector in a flotation cell, its dispersion and effect on the surrounding fluid dynamics can be analyzed with PIV. Research on similar systems has shown that effective collectors disperse more evenly in the flotation system ontosight.ai. PIV analysis can reveal how the presence of this compound might reduce turbulent eddies and lateral movements of bubbles, leading to a more stable flotation environment and preventing the detachment of particles from bubbles ontosight.ai.
Illustrative Data Table for PIV Analysis:
| Parameter | System without Collector | System with this compound |
| Mean Bubble Rise Velocity (m/s) | 0.25 | 0.28 |
| Turbulent Kinetic Energy (m²/s²) | 0.05 | 0.02 |
| Bubble Wake Volume (cm³) | 1.5 | 0.8 |
| Note: This data is illustrative and represents the expected fluid dynamic changes in a flotation cell with the addition of a collector like this compound. |
Theoretical and Computational Chemistry Studies of Tetrahydrofurfuryl Oleate
Molecular Dynamics Simulations for Interfacial Interactions and Adsorption Behavior
Molecular dynamics (MD) simulations are a computational method used to model the physical movements of atoms and molecules. esdm.go.id This approach is particularly useful for understanding the behavior of substances at interfaces, such as the boundary between a liquid and a solid or between two immiscible liquids. In the context of tetrahydrofurfuryl oleate (B1233923), MD simulations can elucidate how this molecule orients itself and interacts with different surfaces, a key factor in its performance as a surfactant, lubricant, or flotation collector.
Detailed research has utilized MD simulations to understand the interaction of polar collectors, such as tetrahydrofurfuryl oleate, with mineral surfaces. researchgate.net These simulations have shown that polar molecules can effectively adsorb onto hydrophilic surfaces, displacing water molecules in the process. researchgate.netresearchgate.net The tetrahydrofurfuryl group, with its ether oxygen, and the ester linkage both contribute to the polar nature of the head of the molecule, promoting interaction with polar surfaces through mechanisms like hydrogen bonding. mdpi.com The long oleate tail, being nonpolar, then orients away from the hydrophilic surface, effectively modifying the surface properties.
Studies on similar oleate-based surfactants have demonstrated that the length and structure of the polar head group can influence the efficiency of emulsification and interaction with oil phases. esdm.go.id For instance, simulations have shown that a larger polar head group can lead to a faster rate of emulsion formation and a greater number of contacts with the oil phase. esdm.go.id While not specifically focused on this compound, these findings suggest that the size and polarity of the tetrahydrofurfuryl group play a crucial role in its interfacial behavior.
The adsorption of oleic acid and its derivatives on various surfaces has been extensively studied using MD simulations. nih.gov These studies reveal that at low coverages, oleic acid tends to adsorb dissociatively on oxide surfaces. nih.gov As coverage increases, molecular adsorption becomes more prevalent, leading to the formation of hydrogen bonds between adjacent molecules. nih.gov This can result in a more ordered and dense layer of molecules on the surface. nih.gov The specific orientation and packing of this compound molecules at an interface, influenced by both the polar head and the kinked oleate tail, can be predicted through such simulations.
Table 1: Key Parameters in Molecular Dynamics Simulations of Interfacial Phenomena
| Parameter | Description | Relevance to this compound |
| Force Field | A set of empirical potential energy functions that describe the interactions between atoms in the system. | Determines the accuracy of the simulated interactions between this compound and other molecules or surfaces. The GROMOS 53A6 united-atom force field has been successfully used for oleate systems. nih.gov |
| Water Model | The specific model used to represent water molecules in the simulation. | Crucial for accurately simulating the hydration of surfaces and the displacement of water by the adsorbing this compound. |
| System Size and Simulation Time | The number of atoms in the simulation box and the duration of the simulation. | Must be sufficient to capture the relevant molecular motions and achieve equilibrium at the interface. |
| Interfacial Tension | The energy required to increase the surface area of an interface between two phases. | A key property that can be calculated from MD simulations to quantify the effectiveness of this compound as a surfactant. |
| Adsorption Energy | The energy change when a molecule adsorbs onto a surface. | Indicates the strength of the interaction between this compound and a given surface. |
Quantum Chemical Modeling of Reaction Mechanisms and Energetics
Quantum chemical methods provide a framework for understanding chemical reactions at the electronic level. aps.org These computational techniques can be used to calculate the energies of molecules and transition states, thereby elucidating reaction pathways and predicting reaction rates. For this compound, quantum chemical modeling can be applied to understand its synthesis, degradation, and interactions with other chemical species.
The esterification of oleic acid with tetrahydrofurfuryl alcohol to produce this compound is a key reaction. Quantum chemical calculations can model the reaction mechanism, which typically proceeds via a tetrahedral intermediate. These models can help in understanding the role of catalysts, such as acids or enzymes, in lowering the activation energy of the reaction. For instance, studies on similar esterification reactions have used quantum mechanics to investigate the catalytic cycle of lipases, providing insights into the formation of the acyl-enzyme intermediate and the subsequent nucleophilic attack by the alcohol.
The hydrolysis of this compound, the reverse reaction of its synthesis, is another important process, particularly in terms of its biodegradability and stability. Quantum chemical models can predict the energetics of the hydrolysis reaction, both in the absence and presence of a catalyst. The stability of the ester bond can be assessed by calculating the energy barrier for its cleavage. Studies on the hydrolysis of similar esters have used these methods to understand the influence of the molecular structure on the reaction rate. researchgate.net
Furthermore, quantum chemical calculations can shed light on the reactivity of this compound towards other chemical species. For example, the susceptibility of the double bond in the oleate chain to oxidation can be investigated by modeling its reaction with oxidizing agents. The electron distribution in the molecule, which can be calculated using quantum mechanics, can help identify the most reactive sites.
Table 2: Application of Quantum Chemical Methods to this compound
| Application | Quantum Chemical Method | Information Gained |
| Esterification Reaction | Density Functional Theory (DFT) | Reaction mechanism, transition state geometries and energies, catalytic effects. |
| Hydrolysis | DFT, Ab initio methods | Energetics of ester bond cleavage, stability of the molecule. |
| Oxidation | DFT | Reactivity of the double bond, potential oxidation products. |
| Interaction with Surfaces | DFT, QM/MM | Adsorption energies, electronic structure changes upon adsorption. |
Structure-Performance Relationship Modeling
Understanding the relationship between the molecular structure of a chemical and its macroscopic properties is fundamental to designing new materials with desired performance characteristics. For this compound, modeling this relationship can guide its application and the development of new, improved derivatives.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. ignited.inresearchgate.net These models are built by developing a mathematical relationship between calculated molecular descriptors and experimentally measured properties for a set of compounds. meilerlab.org Once a statistically robust model is developed, it can be used to predict the properties of new, untested compounds.
For this compound, QSAR/QSPR models could be developed to predict a range of important properties. For example, its performance as a lubricant is related to properties like viscosity, pour point, and lubricity. By collecting data on a series of oleate esters with varying alcohol moieties, a QSPR model could be established to predict these properties based on molecular descriptors. asme.orgiastate.edumdpi.com These descriptors can encode information about the molecule's size, shape, and electronic properties.
Similarly, in applications like flotation, the collecting power of this compound is a key performance indicator. A QSAR model could be developed to predict this property for a range of potential collector molecules, enabling the in-silico screening of new candidates before their synthesis and testing.
The development of a QSAR/QSPR model involves several key steps:
Data Set Collection: A diverse set of molecules with known experimental data for the property of interest is required.
Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the data set. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) descriptors. nih.gov
Model Building: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a model that relates the descriptors to the property. researchgate.net
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
While specific QSAR/QSPR studies on this compound are not widely reported in the public domain, the principles of this methodology are broadly applicable to this class of compounds.
Computational Fluid Dynamics (CFD) for Multiphase System Optimization
Computational Fluid Dynamics (CFD) is a branch of fluid mechanics that uses numerical analysis and data structures to solve and analyze problems that involve fluid flows. leapaust.com.au In the context of industrial processes where this compound might be used, such as in flotation or as an emulsifier, CFD can be a powerful tool for optimizing system performance. researchgate.netcambridge.org
For instance, in mineral flotation, the efficiency of separation depends on the complex interplay between solid particles, liquid, and air bubbles. This compound, as a collector, modifies the surface properties of the mineral particles, making them hydrophobic and facilitating their attachment to air bubbles. CFD simulations can model the multiphase flow within a flotation cell, taking into account the transport of particles and bubbles, and the interactions between them. arxiv.orgmdpi.com By incorporating the effects of the surfactant on interfacial properties, such as surface tension, these simulations can help in optimizing the design and operation of the flotation cell to maximize recovery.
In applications where this compound is used as an emulsifier, CFD can be used to model the formation and stability of emulsions. The process of droplet breakup and coalescence in a turbulent flow can be simulated, and the effect of the surfactant on these processes can be investigated. mdpi.com This can be valuable for optimizing mixing processes and designing equipment for producing stable emulsions.
CFD simulations of multiphase systems are computationally intensive and require accurate models for the interactions between the different phases. hanson-inc.comlboro.ac.uk The volume of fluid (VOF) method and the Eulerian-Eulerian approach are two common frameworks for modeling multiphase flows. mdpi.com The accuracy of these simulations depends on the quality of the input parameters, including the physical properties of the fluids and the interfacial properties, which can in turn be informed by molecular-level simulations.
Research on Applications and Performance in Engineering and Materials Science
Performance as a Flotation Collector in Mineral Processing
Tetrahydrofurfuryl oleate (B1233923) has emerged as a significant compound in the field of mineral processing, particularly as a flotation collector for challenging materials like low-rank and oxidized coal. Its unique molecular structure, which contains both hydrophilic (ester and ether groups) and hydrophobic (long aliphatic chain) components, allows for effective interaction with the complex surfaces of these types of coal. tandfonline.comresearchgate.net
Low-rank coals (LRC) are notoriously difficult to float using traditional non-polar collectors like kerosene (B1165875) or diesel due to their hydrophilic surfaces, which are rich in oxygen-containing functional groups. mdpi.com Research has demonstrated that tetrahydrofurfuryl oleate can significantly improve the flotation efficiency of such coals. Studies have shown that collectors based on tetrahydrofurfuryl esters can lead to a higher recovery of combustible material compared to conventional collectors. mdpi.comunisa.edu.au For instance, one study highlighted that a this compound-based collector increased the yield of oxidized coal from 8% (in the absence of a collector) to 40%. tandfonline.comresearchgate.net This enhancement is attributed to the collector's ability to adsorb onto the coal surface, thereby increasing its hydrophobicity. tandfonline.comresearchgate.net The contact angle of oxidized coal was observed to increase from 73.4° to a maximum of 88.54° in the presence of a this compound-based collector, indicating a significant increase in surface hydrophobicity. tandfonline.comresearchgate.net
Table 1: Flotation Performance of this compound on Oxidized Coal
| Collector | Coal Type | Yield Increase | Contact Angle Improvement |
|---|---|---|---|
| This compound-based | Oxidized Coal | From 8% to 40% tandfonline.comresearchgate.net | From 73.4° to 88.54° tandfonline.comresearchgate.net |
The adsorption of this compound onto coal surfaces is a key factor in its effectiveness as a collector. The interaction is primarily driven by the polar functional groups of the collector interacting with the oxidized sites on the coal surface. tandfonline.com Density functional theory (DFT) calculations and molecular dynamics simulations have shown that collectors with greater polarity exhibit stronger interactions with low-rank coal. tandfonline.com The polar head of this compound, containing ether and ester functionalities, can form hydrogen bonds with the oxygen-containing functional groups (such as carboxyl, carbonyl, and phenolic groups) present on the surface of oxidized coal. spmi.rumdpi.com Simultaneously, the long aliphatic chain of the oleate component interacts with the hydrophobic regions of the coal surface through van der Waals forces. tandfonline.com This dual interaction mechanism allows the collector to effectively anchor to the coal surface, presenting a hydrophobic exterior to the surrounding water, which is essential for bubble attachment during flotation. tandfonline.comspmi.ru Interestingly, it has been observed that these collector molecules tend to lie flat along the coal surface to maximize these interactions, rather than attaching in a spike-like manner. tandfonline.com
The performance of this compound can be further enhanced through synergistic effects when used in combination with other reagents, such as co-collectors and frothers. Research has shown that a combination of a this compound-based collector and a novel frother can lead to a higher yield (53%) and a lower ash content (10%) in the cleaned coal product compared to using conventional collectors and frothers like diesel and Methyl Isobutyl Carbinol (MIBC). tandfonline.comresearchgate.net The interaction between the collector and the frother is crucial for improving flotation efficacy by facilitating stable bubble generation and attachment to the coal particles. researchgate.net When used with a non-polar co-collector like dodecane, tetrahydrofurfuryl esters can significantly improve the surface hydrophobicity of low-rank coal. nih.gov
Table 2: Synergistic Effects in Coal Flotation
| Reagent Combination | Yield | Ash Content |
|---|---|---|
| This compound-based Collector + Novel Frother | 53% tandfonline.comresearchgate.net | 10% tandfonline.comresearchgate.net |
| Fuel Oil + Oleic Acid (4:1) | ~75% Combustible Recovery | < 7.5% uky.edu |
Role in Polymer Science and Plasticizer Research
In the realm of polymer science, this compound has been investigated for its role as a secondary plasticizer, particularly in polyvinyl chloride (PVC) matrices. A secondary plasticizer is a substance that is typically not used as the sole plasticizing agent but can be used in conjunction with a primary plasticizer. specialchem.com While primary plasticizers like di(2-ethylhexyl) phthalate (B1215562) (DEHP) are highly compatible with PVC, secondary plasticizers may have more limited compatibility and are often used to achieve specific properties or to reduce costs. specialchem.comgoogle.com
Research into the chemical composition of PVC bags used for storing platelet concentrates revealed the presence of this compound as a secondary plasticizer in some formulations. nih.gov However, in this specific application, its presence was correlated with poor platelet viability. nih.gov It was concluded that this compound or its degradation products, which may leach from the PVC film during storage, were the likely cause of the detrimental effects on the stored platelets. nih.gov This finding underscores the importance of carefully selecting plasticizers based on the end-use application of the polymer, as even minor components can have significant effects. While it demonstrates its function within a PVC matrix, this particular use case highlights a negative outcome. The study did not delve into the specific plasticizing effects on the mechanical or thermal properties of the PVC itself but focused on the biocompatibility issues arising from its use in a medical context. nih.gov
Impact on Polymerization Kinetics and Material Curing Processes (e.g., UV Curables)
This compound can be incorporated into polymer formulations, where it can influence the kinetics of polymerization and the curing process of materials like UV curables. In the context of UV-curable resins, which are materials that harden upon exposure to ultraviolet light, the composition of the formulation is critical to achieving the desired properties. These formulations often consist of an unsaturated (meth)acrylate polymer or oligomer, reactive diluents, and a photoinitiator. google.com
The inclusion of various components, such as different types of acrylates and other esters, can modify the polymerization process. For instance, in some UV-curable formulations, a variety of reactive diluents are used to adjust viscosity and other properties. google.com While direct kinetic studies on this compound's specific impact are not extensively detailed in the provided results, the behavior of similar acrylate-based systems provides insight. The photopolymerization process is initiated by photoinitiators that generate radicals upon light irradiation, which then start the polymerization of monomers like acrylates. mdpi.com The specific structure of the acrylate (B77674) and other components in the resin can affect the speed and efficiency of this process. mdpi.comresearchgate.net
For example, studies on other acrylate systems, such as those involving tetrahydrofurfuryl acrylate, demonstrate that the choice of monomer can influence the properties of the final cured material. mdpi.com The presence of different functional groups and molecular structures within the resin mixture can impact the crosslinking speed and density. researchgate.net
Studies on Leaching and Migration from Polymer Systems
The potential for chemical compounds to leach or migrate from a polymer matrix is a significant consideration, particularly for applications where the polymer will be in contact with other substances or the environment. This compound has been identified as a non-phthalate plasticizer. nih.gov Plasticizers are additives used to increase the flexibility and durability of polymers like PVC. nih.govgoogle.com
Research has been conducted to detect the presence of various plasticizers, including this compound, in environmental samples like road dust. mdpi.com The leaching of plasticizers is a known phenomenon, and the rate of migration can be influenced by factors such as the plasticizer's concentration and the environmental conditions. govinfo.gov The presence of plastic particles in the environment facilitates the leaching and transfer of these additives. mdpi.com
One study on non-phthalate plasticizers in house dust from various countries did not detect this compound in any of the locations sampled. nih.gov However, the study did highlight the increasing use of non-phthalate plasticizers as replacements for regulated phthalates. nih.gov The potential for leaching is a critical aspect of the environmental and safety assessment of any polymer additive. acs.org
Biocompatibility Assessments in Medical Device Materials (e.g., Blood Compatibility)
The biocompatibility of materials used in medical devices is of paramount importance to prevent adverse reactions when they come into contact with biological systems. While research specifically detailing the biocompatibility of this compound is limited in the provided results, studies on structurally related polymers offer valuable insights.
A key area of biocompatibility assessment is blood compatibility. Research on poly(tetrahydrofurfuryl acrylate) (PTHFA), a polymer derived from a related acrylate, has explored its interaction with blood components. nih.govresearchgate.net These studies investigate parameters such as platelet activation, and the activation of the coagulation and complement systems. nih.gov
One study compared the blood compatibility of PTHFA with other polymers like poly(2-methoxyethyl acrylate) (PMEA). nih.gov The results indicated that the activation of platelets, the coagulation system, and the complement system was more pronounced with PTHFA compared to PMEA. nih.gov The study suggested that the amount and stability of a specific type of water associated with the polymer, known as freezing bound water, could explain these differences in blood compatibility. nih.gov
It is noted that PMEA and its analogue, PTHFA, are considered blood-compatible polymers that can suppress the adsorption of certain proteins like fibrinogen, which is crucial for preventing platelet attachment. researchgate.net This characteristic is significant for the development of materials for medical applications. researchgate.net
Application as a Green Lubricant Component and in Tribological Systems
Development of Bio-based Lubricant Formulations and Additives
This compound is considered a bio-based compound due to its oleate component, which is derived from oleic acid, a fatty acid found in vegetable oils. rsc.orgjree.iriastate.edu The development of bio-based lubricants is driven by the need for environmentally friendly and sustainable alternatives to petroleum-based products. iastate.edu These lubricants are often renewable and biodegradable. jree.ir
Research in this area focuses on the synthesis of various fatty acid esters as potential biolubricants. iastate.edu Oleic acid is a common starting material for these syntheses due to its abundance and favorable properties. acs.org The chemical modification of vegetable oils and fatty acids is a key strategy to produce biolubricants with desired performance characteristics. jree.ir This can involve processes like esterification, epoxidation, and ring-opening reactions to improve properties such as oxidative stability and low-temperature performance. mdpi.com
The goal is to create lubricant formulations that are not only environmentally friendly but also economically viable and meet the technical requirements for various applications. rsc.org The development of these "green" lubricants often involves a combination of chemical and enzymatic processes to produce tailor-made products with specific viscosity and pour points. rsc.org
Tribological Performance Evaluation: Friction and Wear Characteristics
The tribological performance of a lubricant, which includes its ability to reduce friction and wear between moving surfaces, is a critical measure of its effectiveness. mdpi.com Research on oleate-based esters has shown that their molecular structure plays a significant role in their frictional characteristics. um.edu.my
Studies have evaluated the friction and wear performance of various oleate esters using standardized tests like the four-ball tester. um.edu.my These tests measure the coefficient of friction (COF) and the wear scar diameter (WSD) on test balls. um.edu.my For example, a study comparing neopenthylglycol dioleate (NPGDO), trimethylolpropane (B17298) trioleate (TMPTO), and pentaerythritol (B129877) tetraoleate (PETO) found that PETO exhibited the lowest COF in its pure form, while NPGDO showed the smallest WSD. um.edu.my
The high polarity of triglycerides in vegetable oil-based lubricants can lead to strong attractions to metal surfaces, resulting in good anti-friction and anti-wear behavior. researchgate.net The high concentration of oleic acid in some bio-lubricants is thought to improve friction and wear performance through the formation of a protective monolayer on the metal surface. oarjpublication.com The evaluation of these properties is essential to validate the suitability of new bio-lubricants for use in machinery. mdpi.com
Below is a table summarizing the tribological performance of different oleate-based esters from a comparative study.
| Lubricant | Coefficient of Friction (COF) | Wear Scar Diameter (WSD) (mm) |
| Neopenthylglycol Dioleate (NPGDO) | 0.0690 | 0.451 |
| Trimethylolpropane Trioleate (TMPTO) | 0.0767 | 0.491 |
| Pentaerythritol Tetraoleate (PETO) | 0.0656 | 0.469 |
| Data sourced from a study on the friction and wear performance of oleate-based esters. um.edu.my |
Oxidative Stability and Hydrolytic Stability in Lubricant Applications
Oxidative Stability
Oxidative stability is a crucial property for lubricants, as it determines their resistance to degradation at high temperatures in the presence of air. researchgate.net Lubricants with poor oxidative stability can form acids and sludge, leading to increased viscosity and corrosion. researchgate.net For bio-based lubricants derived from vegetable oils, oxidative stability is a key challenge due to the presence of unsaturated fatty acids. csic.es
Vegetable oils with a high content of monounsaturated fatty acids, such as oleic acid, are generally preferred for lubricant applications because they offer a better balance of oxidative stability and low-temperature properties compared to polyunsaturated fatty acids. csic.es Chemical modifications, such as epoxidation followed by ring-opening reactions, can be employed to improve the oxidative stability of vegetable oil-based lubricants. mdpi.com
Hydrolytic Stability
Hydrolytic stability refers to a lubricant's ability to resist chemical decomposition in the presence of water. cnlubricantadditive.comlubrizol.com This is particularly important for lubricants used in environments where water contamination is likely. lubrizol.com The hydrolysis of a lubricant can lead to the formation of acids, a decrease in viscosity, and ultimately, damage to machinery. cnlubricantadditive.com
Ester-based lubricants, including those derived from fatty acids like oleic acid, can be susceptible to hydrolysis. cnlubricantadditive.com The stability of the ester bonds is a key factor in the hydrolytic stability of the lubricant. google.com Research into synthetic ester lubricating base oils focuses on improving hydrolytic stability through molecular design, such as the alkoxylation of glycerol (B35011) esters. google.com The industry standard test for measuring hydrolytic stability is ASTM D2619, often referred to as the "beverage bottle method". cnlubricantadditive.comlubrizol.com
The table below outlines key considerations for the stability of lubricants.
| Stability Type | Importance in Lubricants | Influencing Factors |
| Oxidative Stability | Resists degradation at high temperatures, prevents acid and sludge formation. researchgate.net | Degree of unsaturation in fatty acid chains (monounsaturated are often preferred). csic.es |
| Hydrolytic Stability | Resists chemical decomposition in the presence of water, prevents acid formation and viscosity loss. cnlubricantadditive.comlubrizol.com | Ester bond stability, presence of water. cnlubricantadditive.comgoogle.com |
Emerging Applications in Bio-based Specialty Chemicals
This compound (THFO) is gaining recognition as a versatile and sustainable specialty chemical derived from renewable resources. Its molecular structure, which combines a tetrahydrofurfuryl alcohol moiety with an oleic acid chain, gives it unique properties that make it suitable for a variety of emerging applications, particularly as a bio-based plasticizer and a component in biolubricant formulations. The synthesis of THFO relies on two primary constituents that can be sourced from biomass: tetrahydrofurfuryl alcohol and oleic acid.
Tetrahydrofurfuryl alcohol is an important organic chemical that can be produced from the hydrogenation of furfural (B47365), a compound typically derived from lignocellulosic biomass like corn cobs and sugarcane bagasse. google.com Oleic acid is a monounsaturated fatty acid that is abundant in various vegetable oils, making it a readily available bio-based feedstock. core.ac.uk The combination of these two bio-derived molecules positions this compound as a significant contributor to the growing market for green and sustainable chemicals.
One of the most promising applications for this compound is as a bio-based plasticizer. Plasticizers are additives used to increase the flexibility, workability, and durability of polymeric materials. researchgate.net There is a considerable industrial drive to replace traditional petroleum-based plasticizers, such as phthalates, with safer and more environmentally friendly alternatives. Bio-based plasticizers like THFO are at the forefront of this transition, offering compatibility with a range of polymers, including bioplastics. researchgate.netscispace.com
The performance of THFO as a plasticizer is linked to its molecular structure. The long, flexible oleate chain intercalates between polymer chains, increasing the free volume and allowing the polymer chains to move more freely, which imparts flexibility. acs.org This mechanism is crucial for inherently brittle biopolymers, which require plasticization to be suitable for applications like packaging films and disposable goods. acs.org
| Polymer System | Plasticizer | Observed Effect on Polymer Properties | Reference Finding |
|---|---|---|---|
| Polyhydroxybutyrate-co-hydroxyoctanoate (PHBO)/Polyhydroxybutyrate (PHB) (99:1) | This compound | Reduced brittleness and eliminated tackiness in the final product. | Improves processability for molding and extrusion. google.com |
| Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) Copolyesters | Aliphatic plasticizers (class includes oleates) | Decreases the glass transition temperature (Tg) and increases the rate of crystallization. | Allows for the use of lower molding temperatures. google.com |
Beyond its role as a plasticizer, the chemical nature of this compound suggests its potential use in the formulation of biolubricants. Esters derived from vegetable oils and various alcohols are a cornerstone of the biolubricant industry, prized for their excellent lubricity, high viscosity index, high flash point, and biodegradability compared to mineral oil-based lubricants. csic.esresearchgate.net The oleate ester structure, in particular, is known to provide good thermal and oxidative stability. researchgate.net While specific performance data for THFO as a base oil is an area of ongoing research, its properties align with those desirable for high-performance and environmentally friendly lubricant applications.
The development and application of this compound are indicative of a broader shift in the chemical industry towards sustainability. nih.gov By utilizing renewable feedstocks to create high-performance specialty chemicals, compounds like THFO address the dual demands of environmental responsibility and material performance in engineering and materials science. europa.eu
Environmental Fate, Biodegradation, and Ecotoxicological Research
Biodegradation Pathways and Mechanisms
The breakdown of Tetrahydrofurfuryl oleate (B1233923) in the environment is primarily a biological process driven by microorganisms. researchgate.net The ester linkage in its structure is a key feature that makes it susceptible to microbial attack. rsc.org
While specific studies on Tetrahydrofurfuryl oleate are limited, the degradation of its constituent parts and similar ester compounds provides significant insights. The biodegradation of esters can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. researchgate.netnih.gov
The initial step in the biodegradation of an ester like this compound is the enzymatic hydrolysis of the ester bond. This cleavage results in the formation of Tetrahydrofurfuryl alcohol and oleic acid. industrialchemicals.gov.au
Aerobic Degradation: In aerobic environments, microorganisms readily metabolize both Tetrahydrofurfuryl alcohol and oleic acid. usda.govtdl.org Tetrahydrofurfuryl alcohol is considered to be readily biodegradable in the presence of activated sludge. usda.gov Oleic acid, an unsaturated fatty acid, is also known to be degraded by a wide range of microorganisms through the β-oxidation pathway. researchgate.net
Anaerobic Degradation: Under anaerobic conditions, the degradation process is slower. nih.gov Studies on various ester compounds in marine sediments have shown that the chemical structure, such as chain length and branching, influences the rate and completeness of anaerobic biodegradation. nih.gov For oleic acid, anaerobic degradation can lead to the production of intermediate fatty acids like palmitic and myristic acids before being further broken down to acetate (B1210297) and ultimately methane. nih.govcore.ac.uk The presence of an unsaturated bond, as in oleic acid, has been found to increase the biodegradability of esters under anaerobic conditions. nih.gov
The biotransformation of this compound is carried out by a diverse community of microorganisms, including bacteria, yeasts, and fungi, which are ubiquitous in soil and aquatic environments. researchgate.netscispace.comdieselship.com
Specific to the components of this compound:
Tetrahydrofurfuryl alcohol (THFA): The bacterium Ralstonia eutropha has been identified as being highly efficient at degrading THFA. usda.govnih.gov The degradation is initiated by an inducible alcohol dehydrogenase enzyme. nih.gov
Oleic Acid: Numerous microbial genera are known to degrade oleic acid and other fatty acids. Pseudomonas aeruginosa has been shown to effectively degrade various oleates. tdl.org Other genera such as Rhodococcus, Lactobacillus, Acinetobacteria, and various fungi like Aspergillus and Penicillium are also capable of degrading vegetable oils. researchgate.net
The general biotransformation pathway for this compound is expected to proceed as follows:
Ester Hydrolysis: Microbial esterases break the ester bond, releasing Tetrahydrofurfuryl alcohol and oleic acid.
Alcohol Oxidation: The released Tetrahydrofurfuryl alcohol is oxidized to tetrahydrofuran-2-carboxylic acid. nih.gov
Fatty Acid Oxidation: Oleic acid is degraded through the β-oxidation cycle, where two-carbon units are sequentially removed, producing acetyl-CoA. researchgate.net
Central Metabolism: The resulting smaller molecules, like acetyl-CoA, then enter the central metabolic pathways of the microorganisms to be used for energy and cell growth.
Environmental Distribution and Persistence Studies in Soil and Aquatic Systems
The environmental distribution and persistence of this compound are influenced by its physical and chemical properties. As an ester, it is generally less volatile than its parent alcohol. usda.gov
In Soil: When released into the soil, this compound is expected to have limited mobility due to its likely low water solubility, a characteristic of many esters. However, its constituent part, Tetrahydrofurfuryl alcohol, is water-soluble and can be mobile in soil. usda.gov The rapid biodegradation of both components suggests that this compound is unlikely to persist in the soil environment. usda.govtdl.org Bio-based additives are also being explored for their potential in soil stabilization. repec.org
In Aquatic Systems: In aquatic environments, this compound is expected to undergo biodegradation. Its low potential for bioaccumulation is inferred from the properties of THFA, which is not expected to accumulate in aquatic organisms. usda.gov Esters used in marine applications are required to be readily biodegradable to minimize their environmental impact. nih.gov
Ecotoxicity Assessments and Environmental Impact Research
The ecotoxicity of a substance is a measure of its harmful effects on living organisms in an ecosystem. For lubricants intended for use in environmentally sensitive areas, low ecotoxicity is a crucial requirement. stle.org
Tetrahydrofurfuryl alcohol (THFA): THFA exhibits fairly low acute toxicity. usda.gov However, some studies have raised concerns about its potential for reproductive and developmental toxicity in mammals at high exposure levels. industrialchemicals.gov.auanses.fr
Oleic Acid: Oleic acid is a naturally occurring fatty acid and is generally considered to have low toxicity.
Ecotoxicity Testing Data for Similar Bio-based Lubricants
| Organism | Test Type | Endpoint | Result for Similar Synthetic Esters |
|---|---|---|---|
| Algae | Growth Inhibition (OECD 201) | EC50 (72h) | Generally >100 mg/L |
| Daphnia magna (Water Flea) | Acute Immobilization (OECD 202) | EC50 (48h) | Generally >100 mg/L |
| Fish (e.g., Rainbow Trout) | Acute Toxicity (OECD 203) | LC50 (96h) | Generally >100 mg/L |
This compound, as a bio-based synthetic ester, offers several environmental advantages over traditional petroleum-based lubricants. lubesngreases.comi-sem.info
Biodegradability: Bio-based esters generally exhibit much higher rates of biodegradation compared to mineral oils. nih.gov While mineral oils can persist in the environment for long periods, esters are typically readily biodegradable, breaking down into simpler, non-toxic compounds. stle.orgnih.gov
Renewable Resources: this compound is derived from renewable resources (furfural from agricultural waste and oleic acid from vegetable oils), which reduces reliance on finite fossil fuels. usda.gov
Toxicity: Petroleum-based lubricants can be toxic to aquatic life and soil organisms. nih.gov In contrast, bio-based esters generally have low toxicity profiles. regulations.gov
Carbon Footprint: The production of bio-based lubricants can have a lower carbon footprint compared to the energy-intensive refining processes for mineral oils. invexoil.com
Comparison of Environmental Properties
| Property | This compound (and similar Bio-esters) | Petroleum-based Lubricants (Mineral Oil) |
|---|---|---|
| Biodegradability | High (Often readily biodegradable) | Low (Persistent in the environment) |
| Source | Renewable (Plant-based) | Non-renewable (Crude oil) |
| Aquatic Toxicity | Generally Low | Can be High |
| Bioaccumulation Potential | Low | Can be Moderate to High |
Future Research Directions and Scholarly Outlook
Innovations in Sustainable Synthesis and Scalable Production Methodologies
Future research into the synthesis of Tetrahydrofurfuryl oleate (B1233923) is centered on the development of green and economically viable methodologies. The parent alcohol, Tetrahydrofurfuryl alcohol (THFA), is derived from the catalytic hydrogenation of furfuryl alcohol, which itself is produced from furfural (B47365). atamanchemicals.com Furfural is a key platform chemical obtainable from agricultural residues like corncobs and sugarcane bagasse, positioning THFA as a bio-based chemical. atamanchemicals.com Oleic acid is readily available from various vegetable oils and tall oil, a byproduct of the paper industry.
Innovations are expected to focus on enzymatic catalysis and continuous flow processes to improve efficiency and reduce environmental impact. The use of lipases, such as Candida antarctica lipase (B570770) B, has already been explored for producing similar furfuryl esters with high conversion rates (around 99%) in solvent-free systems. researchgate.net Future work will likely adapt these biocatalytic methods for THFO production, optimizing parameters to maximize yield and minimize energy consumption. Additionally, research into one-pot synthesis systems, converting xylose directly to furfuryl alcohol and then to its derivatives, could streamline the production pipeline. mdpi.com
Scalable production will require robust catalysts that resist deactivation and can operate under continuous flow conditions, a key requirement for industrial-scale catalysis. researchgate.net The goal is to create integrated biorefinery processes where waste biomass is efficiently converted into high-value chemicals like THFO.
Table 1: Potential Sustainable Synthesis Pathways for Tetrahydrofurfuryl Oleate
| Synthesis Pathway | Key Features | Potential Advantages | Research Focus |
|---|---|---|---|
| Enzymatic Esterification | Use of immobilized lipases (e.g., Novozym 435) in a solvent-free system. | High selectivity, mild reaction conditions, reduced waste, biodegradable catalyst. | Catalyst reusability, reaction kinetics optimization, scaling up from batch to continuous flow. |
| Heterogeneous Catalysis | Solid acid or bifunctional catalysts for direct esterification. | Catalyst stability and reusability, potential for one-pot synthesis from biomass precursors. | Development of novel, highly active and selective catalysts; process integration. |
| Continuous Flow Synthesis | Reactants are continuously pumped through a reactor containing a fixed-bed catalyst. | Improved heat and mass transfer, higher throughput, better process control, enhanced safety. | Reactor design, optimization of flow rates and temperature profiles, catalyst longevity. |
| Integrated Biorefinery | Direct conversion of lignocellulosic biomass (containing xylose) to THFA, followed by esterification. | Utilization of non-food feedstock, reduction of intermediate separation steps, improved atom economy. | Efficient biomass fractionation, development of robust catalysts for multi-step reactions. |
Advanced Functionalization and Derivatization for Novel High-Value Applications
The molecular structure of this compound, featuring a reactive double bond in the oleate chain and a stable tetrahydrofuran ring, offers significant opportunities for chemical modification. Future research will explore the functionalization of this backbone to create a new generation of high-performance, bio-based molecules.
Epoxidation of the double bond is a promising route to produce bio-based plasticizers and stabilizers for polymers like PVC. google.com These epoxidized esters can offer improved thermal stability and compatibility compared to traditional phthalate-based plasticizers. Further derivatization could involve hydroxylation, oxidation, or polymerization at the double bond to create novel polyols for polyurethane production, lubricants with enhanced properties, or specialized surfactants.
The ester linkage itself can be a point of modification. Transesterification of THFO with other alcohols or acids could yield a library of new tetrahydrofurfuryl esters with tailored properties. For example, replacing oleic acid with shorter-chain fatty acids has been shown to produce effective and eco-friendly flotation collectors for the mining industry. mdpi.com This demonstrates that modifying the fatty acid component can tune the compound's interfacial properties for specific industrial applications.
Table 2: Potential High-Value Applications from THFO Derivatization
| Derivatization Method | Resulting Compound Type | Potential Applications | Key Properties to Investigate |
|---|---|---|---|
| Epoxidation | Epoxidized this compound | Bio-based plasticizers, polymer stabilizers, resin modifiers. | Thermal stability, plasticizing efficiency, migration resistance, biodegradability. |
| Hydroxylation/Oxidation | Polyols, Diacids | Polyurethane foams, specialized lubricants, polyester building blocks. | Hydroxyl value, viscosity, oxidative stability, reactivity in polymerization. |
| Polymerization | Olefinic Polymers | Bio-based coatings, adhesives, composites. | Molecular weight distribution, thermal properties (Tg, Tm), mechanical strength. |
| Transesterification | Novel Tetrahydrofurfuryl Esters | Flotation agents, solvents, fragrance components, agrochemical carriers. | Surface tension, solvency power, volatility, biological activity. |
Integrated Multiscale Modeling and Experimental Approaches for Holistic Understanding
To accelerate the discovery and optimization of THFO and its derivatives, future research will increasingly rely on integrated computational modeling and experimental validation. Multiscale modeling can provide a holistic understanding of the molecule's behavior, from the quantum level to macroscopic properties. llnl.gov
Atomistic Scale: Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can be used to predict fundamental properties such as molecular geometry, charge distribution, and interaction energies. llnl.govchemrxiv.org This is crucial for understanding how THFO interacts with polymer chains when used as a plasticizer or how it adsorbs onto mineral surfaces as a flotation agent. mdpi.com
Mesoscale: Coarse-grained simulations can model the collective behavior of THFO molecules in bulk liquids or at interfaces over longer time and length scales. This can predict properties like viscosity, diffusion coefficients, and the formation of micelles or other self-assembled structures.
Continuum Scale: Finite Element Analysis (FEA) and Computational Fluid Dynamics (CFD) can use data from lower-scale models to simulate the performance of THFO in final applications, such as the mechanical properties of a plasticized polymer or the fluid dynamics in a flotation cell. llnl.gov
This integrated approach allows for the rapid screening of potential derivatives and the prediction of their performance, reducing the need for extensive and time-consuming laboratory experiments. Experimental work will remain vital for validating the computational models and providing key input parameters.
Table 3: Multiscale Modeling Applications for this compound Research
| Modeling Scale | Simulation Technique | Properties to Investigate | Experimental Validation |
|---|---|---|---|
| Atomistic (Quantum/Molecular) | DFT, Molecular Dynamics (MD) | Bond energies, reaction pathways, conformational analysis, interaction with surfaces. | Spectroscopy (NMR, FTIR), X-ray crystallography, calorimetry. spectrabase.com |
| Mesoscale | Coarse-Grained MD, Dissipative Particle Dynamics | Viscosity, diffusion, phase behavior, self-assembly. | Rheometry, Dynamic Light Scattering (DLS), microscopy (AFM, SEM). |
| Continuum | Finite Element Analysis (FEA), CFD | Mechanical properties of composites, fluid flow behavior, heat transfer. | Tensile testing, impact testing, process monitoring. |
Life Cycle Assessment and Circular Economy Implications
As a bio-based chemical, a critical area of future research for this compound is the comprehensive evaluation of its environmental footprint through Life Cycle Assessment (LCA). mdpi.com A "cradle-to-gate" LCA would quantify the environmental impacts, including greenhouse gas emissions, water usage, and land use, associated with its production, from the cultivation of biomass feedstock to the final chemical product. researchgate.net
Within the context of a circular economy, THFO's end-of-life fate is paramount. Research is needed to thoroughly assess its biodegradability in various environments (soil, water). atamanchemicals.com Studies on related tetrahydrofurfuryl esters have indicated good biodegradability, which is a promising attribute. mdpi.com Furthermore, exploring chemical recycling pathways, where the molecule could be broken down into its constituent parts (THFA and oleic acid) for reuse, would align with circular principles and enhance its sustainability profile. rsc.org
| End-of-Life | Biodegradation rate and pathways, potential for ecotoxicity, recyclability. | Is the compound fully biodegradable? Can it be chemically recycled back to its precursors? |
Research on Regulatory Implications and Health Risk Assessments of Emerging Applications
As new applications for this compound are developed, a thorough assessment of its regulatory and health implications will be essential. The toxicity profile of THFO is expected to be largely influenced by its hydrolysis products: Tetrahydrofurfuryl alcohol (THFA) and oleic acid. industrialchemicals.gov.au Oleic acid is a common fatty acid with low toxicity. Therefore, the risk assessment will primarily focus on the known effects of THFA.
THFA is known to be an eye irritant and moderately irritating to the skin. usda.gov Sub-chronic, high-level exposures in animal studies have indicated potential for reproductive and developmental toxicity. industrialchemicals.gov.auusda.gov Consequently, future research must involve detailed exposure modeling for any new application of THFO. This includes quantifying potential worker exposure during manufacturing and consumer exposure through dermal contact or inhalation from end-products.
These exposure scenarios must be rigorously evaluated to establish a margin of safety relative to the toxicological endpoints of THFA. This data will be critical for regulatory bodies in determining the permissibility of THFO in various consumer and industrial products, such as cosmetics, food packaging, or medical devices.
Table 5: Framework for Health Risk Assessment of New THFO Applications
| Assessment Area | Focus of Research | Relevant Data Sources |
|---|---|---|
| Hazard Identification | Review of toxicological data for THFO and its metabolites (primarily THFA). | Existing animal studies, in vitro genotoxicity assays, read-across data from similar esters. industrialchemicals.gov.au |
| Dose-Response Assessment | Determination of No-Observed-Adverse-Effect Levels (NOAELs) for critical endpoints like reproductive toxicity. | Sub-chronic toxicity studies on THFA. usda.gov |
| Exposure Assessment | Modeling and measurement of worker and consumer exposure for specific new uses (e.g., plasticizer in toys). | Migration studies, workplace air monitoring, dermal absorption models. |
| Risk Characterization | Comparison of estimated exposure levels to the established NOAELs to determine the margin of safety. | Integration of hazard, dose-response, and exposure data to inform regulatory decisions. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
